molecular formula C17H15Cl2N5O3 B4922299 4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide CAS No. 330838-91-0

4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide

Cat. No. B4922299
CAS RN: 330838-91-0
M. Wt: 408.2 g/mol
InChI Key: YCRWVNUDDOOJDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives, including compounds similar to the target compound, often involves novel synthetic routes that provide insights into chemical reactivity and stability. For example, the diazeniumdiolation of benzyl cyanide can produce 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, demonstrating the potential for creating stable oxadiazole compounds through innovative synthetic methods (Bohle & Perepichka, 2009).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by their stability and unique reactivity, as demonstrated by their acid/base stability and theoretical calculations. This stability is critical in determining the potential applications and reactivity of such compounds (Bohle & Perepichka, 2009).

Chemical Reactions and Properties

Oxadiazole derivatives participate in a variety of chemical reactions, showcasing their versatility and potential in different chemical contexts. For instance, the synthesis and evaluation of antibacterial activity of some oxadiazoles demonstrate their potential in medical applications, despite the exclusion of drug use and dosage information from this analysis (Kocabalkanlı, Ateş, & Ötük, 2001).

Physical Properties Analysis

The physical properties of oxadiazole compounds, such as melting points and solubility, are essential for understanding their behavior in different environments and applications. These properties are influenced by the molecular structure and substituents on the oxadiazole ring.

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including reactivity, stability, and interactions with other molecules, are crucial for their application in various fields. The presence of the oxadiazole ring imparts unique chemical characteristics that can be harnessed for specific purposes, as evidenced by their application in creating bioisosters and exploring new synthetic pathways (Bohle & Perepichka, 2009).

properties

IUPAC Name

4-amino-N-[(2,4-dichlorophenyl)methoxy]-N'-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O3/c1-25-14-5-3-2-4-13(14)21-17(15-16(20)23-27-22-15)24-26-9-10-6-7-11(18)8-12(10)19/h2-8H,9H2,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRWVNUDDOOJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C(C2=NON=C2N)NOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386653
Record name STK377238
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

330838-91-0
Record name NSC731224
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK377238
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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